REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].O.[As+3]=O.S(=O)(=O)(O)O.[OH-].[NH4+].O[CH2:23][CH:24]([CH2:26]O)O>O.C(OCC)(=O)C>[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[CH:26][CH:24]=[CH:23]2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
O.[As+3]=O
|
Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.88 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The resulting black slurry is stirred at about 150° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The black oil is cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers are extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 50% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from hexanes/methylene chloride
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=C2C=CC=NC12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |